Cas no 2918964-65-3 (2-Chloro-5-ethyl-1,1'-biphenyl)

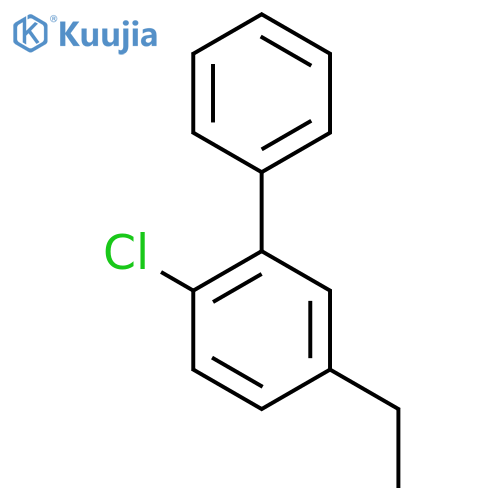

2918964-65-3 structure

商品名:2-Chloro-5-ethyl-1,1'-biphenyl

2-Chloro-5-ethyl-1,1'-biphenyl 化学的及び物理的性質

名前と識別子

-

- MFCD34813789

- 2-Chloro-5-ethyl-1,1'-biphenyl

- 2918964-65-3

- SCHEMBL15679162

-

- インチ: 1S/C14H13Cl/c1-2-11-8-9-14(15)13(10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3

- InChIKey: KTASAEBVJPWDDO-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1C1C=CC=CC=1)CC

計算された属性

- せいみつぶんしりょう: 216.0705781g/mol

- どういたいしつりょう: 216.0705781g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 5.3

2-Chloro-5-ethyl-1,1'-biphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB606983-1g |

2-Chloro-5-ethyl-1,1'-biphenyl; . |

2918964-65-3 | 1g |

€659.60 | 2024-07-19 | ||

| abcr | AB606983-5g |

2-Chloro-5-ethyl-1,1'-biphenyl; . |

2918964-65-3 | 5g |

€2218.40 | 2024-07-19 | ||

| abcr | AB606983-250mg |

2-Chloro-5-ethyl-1,1'-biphenyl; . |

2918964-65-3 | 250mg |

€355.80 | 2024-07-19 |

2-Chloro-5-ethyl-1,1'-biphenyl 関連文献

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

2918964-65-3 (2-Chloro-5-ethyl-1,1'-biphenyl) 関連製品

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2918964-65-3)

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):211/391/1315